N-Boc-dolaproine-amide-Me-Phe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-dolaproine-amide-Me-Phe is a compound that serves as an amino acid residue of the pentapeptide Dolastatin 10. Dolastatin 10 is known for its ability to inhibit tubulin polymerization and mitosis, which grants it anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-dolaproine-amide-Me-Phe can be achieved through stereoselective methods such as the Baylis-Hillman reaction. This reaction involves the use of specific reagents and conditions to ensure the desired stereochemistry .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-dolaproine-amide-Me-Phe undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N-Boc-dolaproine-amide-Me-Phe has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting tubulin polymerization and mitosis.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new drugs and chemical compounds
Wirkmechanismus
N-Boc-dolaproine-amide-Me-Phe exerts its effects by inhibiting tubulin polymerization and mitosis. This inhibition disrupts the normal function of microtubules, which are essential for cell division. As a result, the compound exhibits anticancer activity by preventing the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dolastatin 10: The parent compound of N-Boc-dolaproine-amide-Me-Phe, known for its anticancer properties.
Dolastatin 12: Another related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of the N-Boc protecting group, which enhances its stability and solubility. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H36N2O4 |
---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O4/c1-16(15-18-11-8-7-9-12-18)24-21(26)17(2)20(28-6)19-13-10-14-25(19)22(27)29-23(3,4)5/h7-9,11-12,16-17,19-20H,10,13-15H2,1-6H3,(H,24,26)/t16-,17+,19-,20+/m0/s1 |
InChI-Schlüssel |
BNKYTSFNYISCMT-KVPLUYHFSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)[C@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)OC |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C)C(C2CCCN2C(=O)OC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.